![molecular formula C6H11NO B2469008 5-Azaspiro[2.4]heptan-7-ol CAS No. 944258-72-4](/img/structure/B2469008.png)

5-Azaspiro[2.4]heptan-7-ol

説明

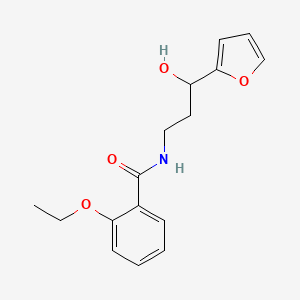

5-Azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is white to yellow solid in its physical form . It is used as a reactant in the preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators .

Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptan-7-ol involves several steps. One method involves the reduction of the carbonyl group of the lactam of a compound to methylene under the action of a reducing agent . Another method involves the use of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold .Molecular Structure Analysis

The InChI code for 5-Azaspiro[2.4]heptan-7-ol is 1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

5-Azaspiro[2.4]heptan-7-ol is used as a reactant in the preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators . This indicates that it can participate in chemical reactions to form more complex compounds.Physical And Chemical Properties Analysis

5-Azaspiro[2.4]heptan-7-ol is a white to yellow solid . It has a molecular weight of 113.16 and a molecular formula of C6H11NO .科学的研究の応用

Antibacterial Agents

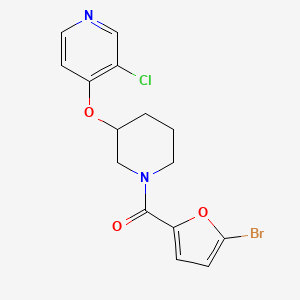

5-Azaspiro[2.4]heptan-7-ol has been utilized in the synthesis of novel chiral quinolones, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The stereochemical structure-activity relationship studies of these quinolones indicated enhanced potency in certain stereoisomers, with one particular compound, DU-6859a, showing moderate lipophilicity and favorable pharmacokinetic profiles (Kimura et al., 1994). Another study designed and synthesized compounds with potent antibacterial activity against respiratory pathogens, including Streptococcus pneumoniae and Staphylococcus aureus, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

Dopamine D3 Receptor Antagonists

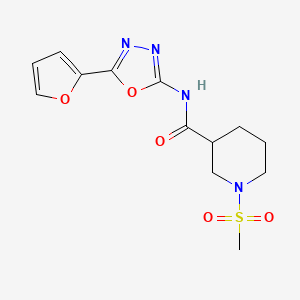

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were developed as potent and selective dopamine D3 receptor antagonists. These compounds were characterized for their pharmacokinetic properties and selectivity over the hERG channel during lead identification and early lead optimization phases (Micheli et al., 2016).

JAK1-Selective Inhibitors

The compound (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was identified as a JAK1 selective inhibitor, designed based on a combination of tofacitinib's 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine (Chough et al., 2018).

Orexin Receptor Antagonists

5-Azaspiro[2.4]heptane was discovered as a potent dual orexin 1 and orexin 2 receptor antagonist, exhibiting low cytochrome P450 inhibition potential and good brain penetration and oral bioavailability in rats (Stasi et al., 2013).

Diversity-Oriented Synthesis

5-Azaspiro[2.4]heptanes were synthesized via multicomponent condensation and converted into functionalized pyrrolidines, piperidines, and azepines, presenting relevance for chemistry-driven drug discovery (Wipf et al., 2004).

Synthesis of Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes involved the construction of four-membered rings in the spirocyclic scaffold, contributing to drug discovery efforts (Guerot et al., 2011).

Lipophilicity Modification

Azaspiro[3.3]heptanes were analyzed as replacements for morpholines, piperidines, and piperazines in medicinal chemistry, revealing the potential for lowering lipophilicity (Degorce et al., 2019).

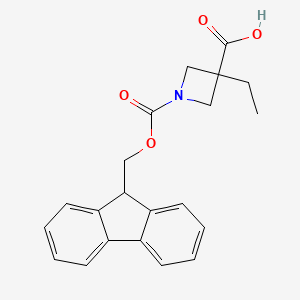

Synthesis of Amino Acids

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Enantioselective Synthesis

The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates allowed for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in quinolone antibacterial agents (Yao et al., 2011).

特性

IUPAC Name |

5-azaspiro[2.4]heptan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIQRZLQBMERJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptan-7-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)

![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2468934.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate;hydrochloride](/img/structure/B2468938.png)

![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)

![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)

![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)